molecular formula C16H19NO2 B14877193 N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide

N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B14877193
M. Wt: 257.33 g/mol
InChI Key: LCZZHTDWSSYJTH-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an isopropylphenyl group attached to a dimethylfuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzaldehyde with 2,4-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and carboxamide group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2,4-dimethyl-N-(4-propan-2-ylphenyl)furan-3-carboxamide

InChI

InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-16(18)15-11(3)9-19-12(15)4/h5-10H,1-4H3,(H,17,18)

InChI Key

LCZZHTDWSSYJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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